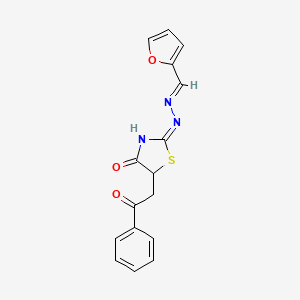![molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9](/img/structure/B2742996.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry: Synthesis of Biologically Active Compounds
The 3,4-dihydroquinazolinone (DHQ) moiety, which is structurally related to the compound , is a valuable scaffold in medicinal chemistry. It forms the core structure of numerous biologically active compounds. The synthesis of substituted DHQs can be achieved through a metal-free Leuckart–Wallach type reaction, which is notable for its use of non-toxic reagents and the production of minimal byproducts like H2O, CO2, and methanol .
Green Chemistry: Catalyst-Free Synthesis
In the realm of green chemistry, the compound’s related structures can be synthesized using graphene oxide nanosheets as catalysts in an aqueous medium. This method is environmentally friendly, operates at room temperature, and avoids the use of metals and oxidants. It represents a new strategy for constructing DHQs and quinazolin-4 (3H)-ones, starting from anthranilamide and an aldehyde/ketone .
Pharmacology: Phosphodiesterase Inhibition
A derivative of the compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol, has been identified as an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor. This derivative exhibits antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo, suggesting potential applications in cardiovascular pharmacology .
Chemoproteomics: Ligandability Studies
The compound’s framework can be utilized in chemoproteomic studies to assess the ligandability of both traditionally druggable and “undruggable” proteins. This application is crucial for identifying small-molecule fragments that can interact with cysteine residues within proteins, providing insights into drug discovery and protein function .
Isotopic Labeling: Deuterium Incorporation
The synthesis process of DHQs related to the compound allows for the site-selective incorporation of a deuterium atom. This application is significant for isotopic labeling, which is used in pharmacokinetic studies to track the distribution and metabolism of drugs within the body .
Organic Synthesis: Selective Bond Cleavage
The compound’s related structures can be synthesized through selective C–C bond cleavage of β-ketoesters/1,3-diketones. This method is facilitated by graphene oxide nanosheets and can be performed under metal and oxidant-free conditions, highlighting its utility in organic synthesis .
Environmental Chemistry: Carbon Dioxide and Methanol Production
The synthesis of DHQs related to the compound results in the production of carbon dioxide and methanol as byproducts. These compounds have environmental implications, with carbon dioxide being a greenhouse gas and methanol being a potential fuel source. Research into the capture and utilization of these byproducts could have applications in environmental chemistry .
作用機序
Target of Action
The compound, also known as 2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, is a derivative of 3,4-dihydroquinazolinone (DHQ), a highly valued scaffold in medicinal chemistry . Compounds containing the DHQ moiety have been reported to exhibit biological activity against a wide range of therapeutic targets . .
Mode of Action
Compounds containing the dhq moiety have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the dhq moiety have been reported to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the dhq moiety have been reported to have various effects, including anti-hiv, anti-psychotic, anti-cancer, and anti-microbial activities, as well as potential for the treatment of cardiovascular and anti-inflammatory disorders .
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILYNYIMIMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)

![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)

![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)



![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)